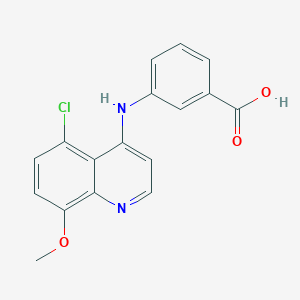
3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid is a complex organic compound that features a quinoline moiety substituted with a chloro and methoxy group, linked to a benzoic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline ring, followed by the introduction of chloro and methoxy substituents. The final step involves coupling the quinoline derivative with a benzoic acid moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Techniques such as Suzuki–Miyaura coupling are often employed for the efficient formation of carbon-carbon bonds .
Analyse Des Réactions Chimiques
Types of Reactions
3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the benzoic acid moiety.
Substitution: Halogen substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Applications De Recherche Scientifique
3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The quinoline moiety is known to interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds such as 4-hydroxyquinoline and 2-hydroxyquinoline share structural similarities and exhibit comparable biological activities.
Benzoic acid derivatives: Compounds like 3-chlorobenzoic acid and 4-chlorobenzoic acid have similar chemical properties and reactivity.
Uniqueness
3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of both chloro and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C17H13ClN2O3 |
|---|---|
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
3-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-14-6-5-12(18)15-13(7-8-19-16(14)15)20-11-4-2-3-10(9-11)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
Clé InChI |
HQWURNBRULVYCC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)Cl)C(=CC=N2)NC3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



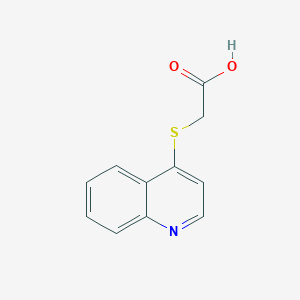
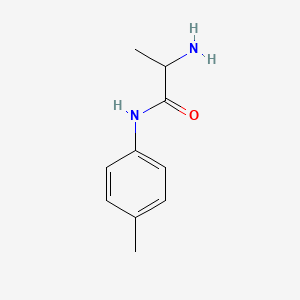
![2-amino-N-cyclopropyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123283.png)

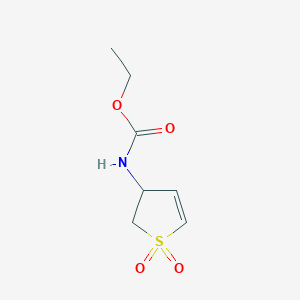
![4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12123296.png)
![N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]butyl}benzamide](/img/structure/B12123299.png)

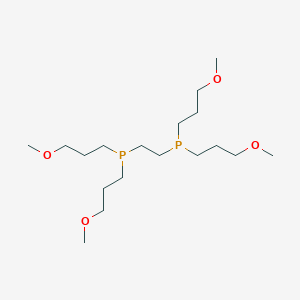

![4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12123328.png)
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine](/img/structure/B12123329.png)

